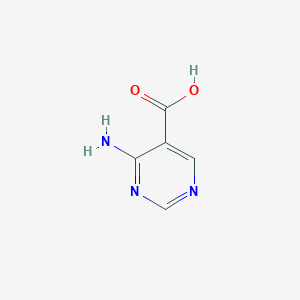
3-Methylquinoxalin-2-amine
Descripción general
Descripción
3-Methylquinoxalin-2-amine is a chemical compound with the molecular formula C9H9N3 . It has a molecular weight of 159.19 . The IUPAC name for this compound is 3-methylquinoxalin-2-amine .
Synthesis Analysis
The synthesis of 3-Methylquinoxalin-2-amine involves a reaction with tris-(dibenzylideneacetone)dipalladium(0), caesium carbonate, and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene in 1,4-dioxane at 140.0℃ for 1.0h under microwave irradiation .Molecular Structure Analysis
The InChI code for 3-Methylquinoxalin-2-amine is 1S/C9H9N3/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H2,10,12) . This compound has 12 heavy atoms, 10 of which are aromatic .Chemical Reactions Analysis
3-Methylquinoxalin-2-amine can undergo C-3 functionalization, which has emerged as a modern sustainable protocol . This process offers robust applications in the medicinal, pharmaceutical, and agriculture industry .Physical And Chemical Properties Analysis
3-Methylquinoxalin-2-amine is a solid at room temperature . It should be stored in a dark place, sealed, and dry at 2-8°C . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It also has a Log Po/w (iLOGP) of 1.61 .Aplicaciones Científicas De Investigación
-
Heterogeneous Catalysis Reactions
- Field: Materials Chemistry and Pharmacology
- Application: Quinoxalin-2(1H)-ones, including 3-Methylquinoxalin-2-amine, have wide applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct C–H functionalisation .
- Method: The methods and reaction mechanisms of heterogeneous catalytic reactions of quinoxalin-2(1H)-ones involve six major types of heterogeneous catalysts .
- Results: The review discusses the future development of heterogeneous catalytic reactions of quinoxalin-2(1H)-ones, including the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions .
-
Synthesis of Bioactive Styrylquinoxalin-2(1H)-ones
- Field: Organic Chemistry
- Application: 3-Methylquinoxalin-2(1H)-one is used in the preparation of bioactive styrylquinoxalin-2(1H)-ones .
- Method: Barium chloride-embedded polyaniline (Ba/PANI) nanocomposites are used as heterogeneous mesoporous nanocatalysts for the preparation of these compounds from 3-methylquinoxalin-2(1H)-one and substituted aldehydes under solvent-free conditions .
- Results: The specific results of this application were not provided in the source .
-
Pharmacological Applications
- Field: Pharmacology
- Application: Quinoxaline derivatives, including 3-Methylquinoxalin-2-amine, have diverse pharmacological activities such as bacteriocides, insecticides, antibacterial, antifungal, antitubercular, analgesic, and anti-inflammatory .
- Method & Results: The specific methods of application and the results were not provided in the source .
-
Transition Metal-Free C-3 Functionalization
- Field: Organic Chemistry
- Application: Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, including 3-Methylquinoxalin-2-amine, has emerged as a modern sustainable protocol . C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical, and agriculture industry .
- Method: Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones were developed .
- Results: A gradual shift from metal-catalyzed to metal-free methodologies has been observed in the last few years, as the latter provide an environmentally benign synthetic route in organic chemistry .
-
Pharmacological Applications
- Field: Pharmacology
- Application: Quinoxaline derivatives, including 3-Methylquinoxalin-2-amine, have been synthesized and tested for antimalarial activity . The compound 5,5′-(6,7-dimethyl quinoxaline-2,3-diyl)bis(thiazol-2-amine) showed potency against BACE-1 inhibitor with IC 50 value of 3 ± 0.07 µM .
- Method & Results: The specific methods of application and the results were not provided in the source .
- Mechanical Redox BaTiO3-Catalysed Synthesis
- Field: Organic Chemistry
- Application: The mechanical redox BaTiO3-catalysed synthesis of C3 acylated quinoxalin-2(1H)-ones using α-oxocarboxylic acids as acylation reagents is a solvent-free strategy with short reaction times and simple operation . It has promising applications in large-scale chemical production .
- Method: The specific methods of application were not provided in the source .
- Results: The specific results of this application were not provided in the source .
Safety And Hazards
Direcciones Futuras
Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, including 3-Methylquinoxalin-2-amine, has recently emerged as a modern sustainable protocol . This process offers robust applications in the medicinal, pharmaceutical, and agriculture industry . Future research could focus on developing more sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones .
Propiedades
IUPAC Name |
3-methylquinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHZDFAULZNZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326732 | |
| Record name | 3-methylquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylquinoxalin-2-amine | |
CAS RN |
34972-22-0 | |
| Record name | 3-methylquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00326732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



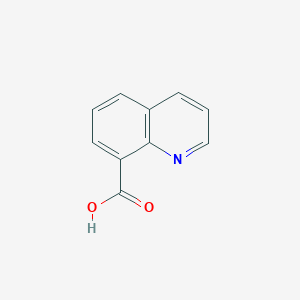

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)


![Pyrido[2,3-b]pyrazine](/img/structure/B189457.png)

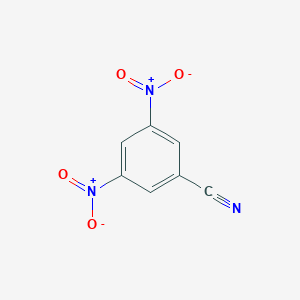

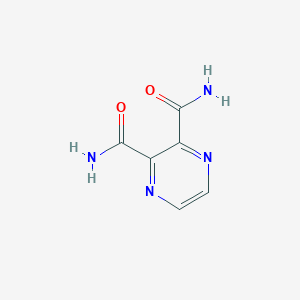
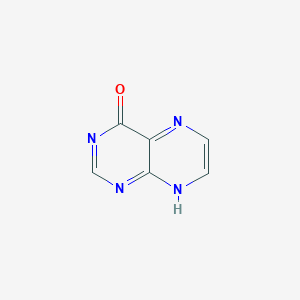
![6-[2-(Methylamino)propyl]-1,3-benzodioxol-5-ol](/img/structure/B189466.png)
